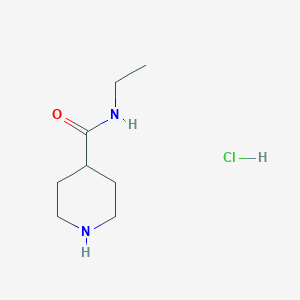

N-ethylpiperidine-4-carboxamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPVQBBUASUJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-39-1 | |

| Record name | 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-ethylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-ethylpiperidine-4-carboxamide hydrochloride, a piperidine derivative of interest in medicinal chemistry. The document details a robust synthetic pathway via reductive amination, outlines purification strategies, and provides a thorough guide to the analytical characterization of the final compound. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents incorporating the N-substituted piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space.[2] N-substitution of the piperidine nitrogen provides a straightforward avenue for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

This compound is a derivative that combines the piperidine core with a carboxamide functional group at the 4-position and an ethyl group on the piperidine nitrogen. The carboxamide moiety can participate in hydrogen bonding interactions with biological targets, while the N-ethyl group can influence receptor binding and lipophilicity. This guide will provide a detailed exploration of the synthesis and characterization of this compound, offering insights into the practical aspects of its preparation and analysis.

Synthetic Strategy: A Focus on Reductive Amination

The most efficient and widely adopted method for the N-alkylation of secondary amines like piperidine-4-carboxamide (isonipecotamide) is reductive amination.[4] This one-pot reaction involves the condensation of the amine with an aldehyde (in this case, acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Causality Behind Experimental Choices

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[4] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde.[4] This selectivity minimizes the formation of the corresponding alcohol byproduct and enhances the yield of the desired N-alkylated product. Furthermore, the reaction can be carried out in a variety of common organic solvents under non-acidic conditions.

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive amination with NaBH(OAc)₃. They are relatively non-polar, aprotic solvents that facilitate the dissolution of the reactants and do not interfere with the reducing agent.

Formation of the Hydrochloride Salt: The final product is often isolated and purified as its hydrochloride salt. This is achieved by treating the free base with a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or isopropanol.[5] The salt form generally exhibits higher crystallinity and stability, making it easier to handle and purify through recrystallization. It also enhances the aqueous solubility of the compound, which can be advantageous for biological testing.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Synthesis of N-ethylpiperidine-4-carboxamide (Free Base)

Materials:

-

Piperidine-4-carboxamide (Isonipecotamide)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-ethylpiperidine-4-carboxamide as an oil or a waxy solid.

Formation and Purification of this compound

Materials:

-

Crude N-ethylpiperidine-4-carboxamide

-

Isopropanol

-

Hydrogen chloride solution in isopropanol (e.g., 2 M)

-

Diethyl ether

Procedure:

-

Dissolve the crude N-ethylpiperidine-4-carboxamide in a minimal amount of isopropanol.

-

Slowly add the hydrogen chloride solution in isopropanol dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Continue stirring for 30 minutes. The hydrochloride salt should precipitate out of the solution.

-

If precipitation is slow, the addition of diethyl ether can be used to induce precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether. Dissolve the salt in a minimum amount of hot isopropanol and slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like D₂O or DMSO-d₆ are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.[6]

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.[6]

-

Multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.[6]

-

A broad singlet for the amide protons (-CONH₂), which may be exchangeable with D₂O.

-

A broad singlet for the proton on the piperidinium nitrogen, which will also be exchangeable.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The expected chemical shift ranges are:

-

A signal for the methyl carbon of the ethyl group (aliphatic region).[7][8]

-

A signal for the methylene carbon of the ethyl group (aliphatic region).[7][8]

-

Signals for the carbon atoms of the piperidine ring (aliphatic region).[7][8]

-

A signal for the carbonyl carbon of the amide group (downfield region, typically >170 ppm).[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H stretch (amide): A broad absorption in the region of 3400-3200 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions in the region of 3000-2850 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1650 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-ethylpiperidine-4-carboxamide, electrospray ionization (ESI) in positive ion mode is typically used.

-

The protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (C₈H₁₆N₂O, MW = 156.23 g/mol ).[9]

-

Common fragmentation pathways for piperidine derivatives involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[10]

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on purity, but expected to be a sharp range for a pure crystalline solid. |

| ¹H NMR | Signals corresponding to ethyl and piperidine carboxamide protons. |

| ¹³C NMR | Signals for all 8 unique carbon atoms. |

| IR (cm⁻¹) | ~3300 (N-H), ~2950 (C-H), ~1650 (C=O) |

| MS (ESI+) | m/z = 157.1 [M+H]⁺ for the free base |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Medicinal Chemistry and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, the N-substituted piperidine-4-carboxamide scaffold is a key feature in a number of biologically active molecules.[11] Derivatives of this scaffold have been investigated for a variety of therapeutic targets, including:

-

Anticancer Agents: Certain N-substituted piperidine-4-carboxamides have shown potential as anticancer agents.[12]

-

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs, and N-substitution can be used to fine-tune activity at various receptors and transporters.[2]

-

Enzyme Inhibitors: The carboxamide group can act as a hydrogen bond donor and acceptor, making this scaffold suitable for the design of enzyme inhibitors.

The synthesis of this compound provides a valuable building block for the creation of libraries of related compounds. By varying the substituent on the piperidine nitrogen and modifying the carboxamide group, chemists can explore the structure-activity relationships (SAR) for a given biological target.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]

-

Reagent Handling:

-

Acetaldehyde: Is a volatile and flammable liquid. Handle with care and avoid ignition sources.

-

Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment.

-

Hydrogen chloride solution: Is corrosive and should be handled with care to avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The reductive amination approach offers a reliable and efficient method for its preparation, and the analytical techniques described provide a robust framework for its characterization. As a versatile building block, this compound holds potential for the development of novel therapeutic agents across various disease areas. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of piperidine-based medicines.

References

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available at: [Link]

-

Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

-

4 - RSC Medicinal Chemistry. Available at: [Link]

-

4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

How to make a salt of a novel compound? - ResearchGate. Available at: [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. Available at: [Link]

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed. Available at: [Link]

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]

-

This compound (C8H16N2O) - PubChemLite. Available at: [Link]

-

Piperidine, 1-ethyl - Organic Syntheses Procedure. Available at: [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.

-

A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link]

-

Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. Available at: [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. - ResearchGate. Available at: [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. Available at: [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Discovery and History of N-ethylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylpiperidine-4-carboxamide hydrochloride, a derivative of the versatile piperidine scaffold, has carved a niche for itself as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive exploration of its discovery and historical development, tracing its origins from the broader exploration of piperidine-based compounds to its specific synthesis and characterization. The narrative delves into the foundational synthetic methodologies, the evolution of experimental protocols, and the scientific rationale underpinning its development. Through a detailed examination of the available scientific literature and patent landscape, this guide illuminates the path of this compound from a chemical novelty to a tool in modern drug discovery.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of medicinal chemistry.[1] Its inherent structural features, including its ability to adopt a stable chair conformation and the presence of a basic nitrogen atom, make it an ideal building block for the design of a wide array of therapeutic agents.[1] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects, underscoring their significance in drug development.[2]

The 4-carboxamide substituent on the piperidine ring introduces a key functional group that can participate in hydrogen bonding and other molecular interactions, further enhancing the potential for biological activity. The parent compound, piperidine-4-carboxamide, also known as isonipecotamide, serves as a crucial starting material for the synthesis of numerous pharmaceutical compounds.[3][4] The N-alkylation of the piperidine nitrogen, in this case with an ethyl group, allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Early Explorations and the Emergence of N-Substituted Piperidine-4-Carboxamides

While a definitive "discovery" paper pinpointing the exact moment of the first synthesis of this compound remains elusive in readily available literature, its emergence can be contextualized within the broader wave of research into N-substituted piperidine derivatives in the mid-20th century. The primary impetus for the synthesis of such compounds was the quest for novel therapeutic agents, particularly those with effects on the central nervous system.

A significant historical marker is a 1967 patent that, while not disclosing the exact target compound, describes the synthesis of a more complex derivative, N-(2-diethylaminoethyl)isonipecotamide. This indicates that the fundamental chemistry for creating N-substituted isonipecotamide structures was well-established by this period. The synthesis of simpler analogs like the N-ethyl derivative would have been a logical and feasible step for medicinal chemists of that era.

The core synthetic challenge lies in the selective N-alkylation of the piperidine nitrogen and the formation of the amide bond at the C4 position. Early synthetic strategies likely revolved around established chemical transformations, which have since been refined and optimized.

Foundational Synthetic Methodologies

The synthesis of this compound can be approached through several logical pathways, building upon the well-established chemistry of piperidines. The two primary retrosynthetic disconnections involve either the formation of the amide bond as a final step or the N-alkylation of a pre-existing piperidine-4-carboxamide.

Pathway A: Amidation of N-Ethylpiperidine-4-carboxylic Acid

This is a classical and highly convergent approach. The synthesis begins with the readily available N-ethylpiperidine-4-carboxylic acid (N-ethylisonipecotic acid).

Experimental Protocol: Amidation of N-Ethylpiperidine-4-carboxylic Acid

-

Activation of the Carboxylic Acid: N-ethylpiperidine-4-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0 °C to form the highly reactive acid chloride intermediate. Alternatively, carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can be employed for milder reaction conditions.

-

Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, typically aqueous or gaseous ammonia, to form the desired N-ethylpiperidine-4-carboxamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Hydrochloride Salt Formation: The purified N-ethylpiperidine-4-carboxamide is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound.

Causality Behind Experimental Choices: The choice of activating agent for the carboxylic acid is critical. Thionyl chloride and oxalyl chloride are highly effective but can be harsh. Carbodiimide-based methods offer a milder alternative, which is often preferred for more complex substrates to avoid side reactions. The use of anhydrous solvents is essential to prevent the hydrolysis of the reactive intermediates.

Diagram: Synthetic Pathway A

Caption: General scheme for the synthesis of this compound via amidation.

Pathway B: N-Alkylation of Piperidine-4-carboxamide

An alternative strategy involves the direct N-alkylation of the commercially available piperidine-4-carboxamide (isonipecotamide).

Experimental Protocol: N-Alkylation of Piperidine-4-carboxamide

-

Reaction Setup: Piperidine-4-carboxamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution to deprotonate the piperidine nitrogen.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1-1.2 equivalents), is added to the reaction mixture. The reaction is typically heated to facilitate the alkylation and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

-

Hydrochloride Salt Formation: The purified free base is converted to the hydrochloride salt as described in Pathway A.

Causality Behind Experimental Choices: The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is preferred to avoid competing reactions with the ethylating agent. The solvent should be able to dissolve the starting materials and facilitate the nucleophilic substitution reaction. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that can be minimized by controlling the stoichiometry of the ethylating agent.

Diagram: Synthetic Pathway B

Caption: General scheme for the synthesis of this compound via N-alkylation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [5] |

| Molecular Weight | 192.69 g/mol | [5] |

| Appearance | White to off-white solid | - |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in water | - |

Characterization of the compound is typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the ethyl group and the piperidine ring protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the amide C=O and N-H stretches.

Modern Applications and Future Directions

This compound continues to be a relevant molecule in contemporary drug discovery. Its primary role is that of a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-ethyl group provides a point of difference from the parent isonipecotamide, influencing properties that can be crucial for biological activity and pharmacokinetics.

Researchers utilize this compound as a scaffold to build upon, introducing further substitutions on the piperidine ring or modifying the carboxamide group to explore structure-activity relationships (SAR) for various biological targets. Its presence in the catalogs of numerous chemical suppliers attests to its ongoing utility in the scientific community.

The history of this compound is intrinsically linked to the broader narrative of piperidine chemistry and its profound impact on medicinal science. While the specific moment of its "discovery" may be nestled within the vast body of mid-century chemical research, its enduring presence as a synthetic building block highlights the timeless value of fundamental organic synthesis in the pursuit of new medicines. Future research will likely continue to leverage this and similar scaffolds to create novel compounds with improved efficacy and safety profiles for a wide range of diseases.

References

- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553.

- Dandavan, V. S., & Kumar, M. M. K. (2011). A comprehensive review on the synthesis and pharmacological importance of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 22-32.

- Google Patents. (1971). US3586678A - Isonipecotic acid derivatives.

- Kar, A. (2005). Medicinal Chemistry.

-

Piperidine. (2023, October 26). In Wikipedia. [Link]

- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry, 19(18), 5628-5638.

Sources

- 1. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivat… [ouci.dntb.gov.ua]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. 1903-65-7|N-Ethylpiperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of N-ethylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-ethylpiperidine-4-carboxamide hydrochloride (CAS No. 1981-39-1). In the landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies used to ascertain these properties, ensuring a blend of technical accuracy and practical insight.

Molecular Identity and Structural Elucidation

This compound is a piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 1981-39-1 | |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.69 g/mol | |

| Canonical SMILES | CCNC(=O)C1CCNCC1.Cl | |

| InChI Key | YYPVQBBUASUJRK-UHFFFAOYSA-N | |

| Predicted XlogP | -0.1 |

Physicochemical Characterization

While specific experimental data for this compound is not extensively available in public literature, this section outlines the critical parameters and the established methodologies for their determination. The presented values for analogous compounds serve as a scientifically grounded estimation.

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is expected.

-

Expected Range: Based on structurally similar compounds like ethyl piperidine-4-carboxylate hydrochloride (m.p. 140-142 °C), a melting point in a comparable range would be anticipated.[1] However, the amide functionality in the target molecule may lead to stronger intermolecular hydrogen bonding, potentially resulting in a higher melting point.

-

Experimental Protocol: Capillary Melting Point Determination

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

-

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The hydrochloride salt form is expected to confer aqueous solubility.

-

Aqueous Solubility: The presence of the protonated piperidine nitrogen and the polar carboxamide group suggests good solubility in water.

-

Organic Solvent Solubility: Solubility in organic solvents will vary depending on the polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol and may have limited solubility in nonpolar solvents like hexane.

-

Experimental Protocol: Equilibrium Solubility Measurement

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Acidity Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the pKa will be associated with the protonated piperidine nitrogen.

-

Expected Value: The pKa of the piperidinium ion is typically in the range of 10-11. The substituents on the piperidine ring can influence this value.

-

Experimental Protocol: Potentiometric Titration [2][3][4]

-

A known concentration of the compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the amide proton. The chemical shifts of the piperidine protons will be influenced by the protonation state of the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the ethyl group, and the carbons of the piperidine ring.

General Protocol for NMR Analysis:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretch (amide): A moderate absorption around 3300 cm⁻¹.

-

N-H stretch (ammonium salt): A broad absorption in the range of 2700-3100 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1650 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the IR beam of an FTIR spectrometer.

-

The transmitted or reflected infrared radiation is measured as a function of wavenumber to generate the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ of the free base (N-ethylpiperidine-4-carboxamide) would be expected as the parent ion. Fragmentation may occur at the amide bond and within the piperidine ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

The sample is ionized using a suitable technique (e.g., ESI).

-

The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

-

Significance: This technique can confirm the connectivity of the atoms, determine the conformation of the molecule in the solid state, and provide insights into intermolecular interactions such as hydrogen bonding.

-

General Protocol: Single-Crystal X-ray Diffraction [7][8]

-

High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.

-

Synthesis and Stability

A robust and scalable synthetic route and a comprehensive understanding of a compound's stability are critical for its development.

Synthesis

A common synthetic route to N-substituted piperidine-4-carboxamides involves the amidation of a piperidine-4-carboxylic acid derivative.

Proposed Synthetic Pathway: A plausible synthesis would start from ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is commercially available.[9][10][11][12]

Caption: A potential synthetic route to the target compound.

General Protocol for Amide Coupling: [13]

-

To a solution of ethyl isonipecotate and a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent (e.g., DMF), a base (e.g., DIPEA) is added.

-

Ethylamine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

The product is isolated and purified, typically by chromatography.

-

The hydrochloride salt is then formed by treating a solution of the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol).

Stability

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance.

-

Factors to Consider: The stability of this compound should be evaluated under various stress conditions, including heat, humidity, light, and different pH values.[14][15][16][17][18]

-

Potential Degradation Pathways: The amide bond is susceptible to hydrolysis under acidic or basic conditions. Oxidation of the piperidine ring is also a possibility.

General Protocol for Forced Degradation Studies:

-

The compound is subjected to stress conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure, acidic/basic/oxidative environments).

-

Samples are withdrawn at various time points.

-

The amount of the parent compound remaining and the formation of any degradation products are quantified using a stability-indicating HPLC method.

-

The degradation products can be identified using LC-MS/MS.

Conclusion

This compound is a compound with potential interest in pharmaceutical research. While specific experimental data is limited in the public domain, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and data from analogous structures. The detailed protocols outlined herein serve as a valuable resource for researchers and drug development professionals involved in the evaluation and advancement of this and similar molecules. A thorough experimental investigation following these methodologies is crucial to fully elucidate the properties of this compound and to assess its potential as a drug candidate.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

-

Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-

Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

-

ResearchGate. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

-

Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1759. [Link]

-

Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Bajpai, M., & Kumar, M. (2012). Stability Testing of Pharmaceutical Products. International Journal of Drug Development and Research, 4(2), 14-26. [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 11. イソニペコチン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fdaghana.gov.gh [fdaghana.gov.gh]

- 15. japsonline.com [japsonline.com]

- 16. qlaboratories.com [qlaboratories.com]

- 17. rsc.org [rsc.org]

- 18. ema.europa.eu [ema.europa.eu]

A Senior Application Scientist's Guide to Determining the Solubility Profile of N-ethylpiperidine-4-carboxamide Hydrochloride in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. For N-ethylpiperidine-4-carboxamide hydrochloride, a heterocyclic amide salt, understanding its solubility across a range of organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and developing stable formulations. This in-depth technical guide presents a systematic approach to determining the thermodynamic solubility of this compound. Rather than a simple repository of data, this document serves as a comprehensive methodology, empowering researchers to generate a robust and reliable solubility profile. It combines theoretical principles with a field-proven, step-by-step experimental protocol—the isothermal equilibrium shake-flask method—and details the necessary analytical quantification to ensure data integrity.

Introduction: The "Why" of Solubility Profiling

This compound is a salt of a weakly basic parent molecule. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. However, its behavior in organic solvents is more complex and is governed by a delicate balance of intermolecular forces. A comprehensive solubility profile is not merely an academic exercise; it is a cornerstone of process chemistry and pharmaceutical development that directly impacts:

-

Process Optimization: Selection of appropriate solvents for synthesis and purification.

-

Crystallization Development: Identifying suitable anti-solvents and optimizing yield and purity.

-

Formulation Strategy: Guiding the choice of excipients and manufacturing processes.[1][2]

-

Bioavailability: Influencing the dissolution rate of the final drug product.[1][3]

This guide provides the foundational knowledge and practical workflows for researchers to systematically generate this crucial dataset.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of a crystalline salt like this compound in an organic solvent is a thermodynamically driven process. It can be conceptualized as the interplay between two primary energy considerations:

-

Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice together. For a salt, this is often a significant energy barrier.

-

Solvation Energy: The energy released when the dissociated ions (the protonated N-ethylpiperidine-4-carboxamide cation and the chloride anion) interact with and are stabilized by the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The chemical nature of the solvent dictates the effectiveness of solvation. Key solvent properties to consider include:

-

Polarity and Dielectric Constant: Polar solvents are more effective at solvating ions and weakening the electrostatic forces within the crystal lattice.[4][5][6]

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with both the cation and the chloride anion, significantly enhancing solvation. Aprotic polar solvents (e.g., acetone, acetonitrile) can also participate in dipole-dipole interactions.

-

Molecular Size and Shape: Smaller solvent molecules can penetrate the crystal lattice more effectively.[4]

Given that this compound is a salt, it is expected to exhibit higher solubility in polar, protic solvents and lower solubility in non-polar, aprotic solvents like hydrocarbons.

Strategic Solvent Selection

A robust solubility screen should evaluate a diverse set of solvents representing different chemical classes. This allows for a comprehensive understanding of the compound's behavior. The following table outlines a recommended starting panel.

| Solvent Class | Example Solvents | Primary Interactions | Rationale for Inclusion |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Hydrogen bonding, polar interactions | High potential for solvation of both cation and anion. |

| Ketones (Aprotic Polar) | Acetone, Methyl Ethyl Ketone | Dipole-dipole interactions | Evaluates solubility in polar media without H-bond donation. |

| Esters (Aprotic Polar) | Ethyl Acetate | Dipole-dipole interactions | Common solvent in synthesis and purification. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Weak polar interactions | Represents solvents with lower polarity. |

| Aprotic Polar (High Dielectric) | Acetonitrile, Dimethylformamide (DMF) | Strong dipole-dipole interactions | Powerful solvents capable of dissolving many salts. |

| Chlorinated Solvents | Dichloromethane (DCM) | Weak polar interactions | Common process solvent. |

| Hydrocarbons (Non-polar) | Heptane, Toluene | van der Waals forces only | Expected to be poor solvents; useful for anti-solvent studies. |

This selection strategy can be visualized as a logical workflow.

Analytical Quantification and Data Presentation

An accurate and validated analytical method is the backbone of any solubility study. [2]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

HPLC Method Validation

A simple isocratic HPLC method should be developed and validated for linearity, accuracy, and precision.

-

Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

Column: A C18 reversed-phase column is generally suitable.

-

Calibration: Prepare a multi-point calibration curve from a stock solution of known concentration. The curve should bracket the expected concentration of the diluted samples and have a correlation coefficient (R²) > 0.999. [7]

Calculation and Data Presentation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration determined by HPLC (in mg/mL).

-

DF is the dilution factor.

Results should be compiled into a clear, concise table for easy comparison.

Table 1: Example Solubility Data Table for N-ethylpiperidine-4-carboxamide HCl at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Classification |

| Methanol | Alcohol (Protic) | [Experimental Value] | Very Soluble / Freely Soluble |

| Ethanol | Alcohol (Protic) | [Experimental Value] | Freely Soluble / Soluble |

| Isopropanol | Alcohol (Protic) | [Experimental Value] | Soluble / Sparingly Soluble |

| Acetone | Ketone (Aprotic Polar) | [Experimental Value] | Sparingly Soluble |

| Ethyl Acetate | Ester (Aprotic Polar) | [Experimental Value] | Slightly Soluble |

| Acetonitrile | Aprotic Polar | [Experimental Value] | Soluble |

| Dichloromethane | Chlorinated | [Experimental Value] | Very Slightly Soluble |

| Heptane | Hydrocarbon (Non-polar) | [Experimental Value] | Practically Insoluble |

Conclusion

Determining the solubility profile of this compound is a foundational step in its chemical and pharmaceutical development. By combining a theoretical understanding of solute-solvent interactions with a systematic and robust experimental methodology like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process development, crystallization design, and formulation, ultimately accelerating the path from laboratory to application.

References

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59, 568-590.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Al-Obaidi, H., & Buckton, G. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 64(1), 1-17.

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

- Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

- Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(5), 796.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-ethylpiperidine-4-carboxamide hydrochloride

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of robust formulation development, risk mitigation, and ensuring patient safety. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of N-ethylpiperidine-4-carboxamide hydrochloride, a heterocyclic amide of interest. By moving beyond rote protocol execution, we will delve into the scientific rationale behind each step, enabling researchers to not only generate data but to fundamentally understand the molecule's behavior under thermal stress. This document is structured to empower drug development professionals to design and execute definitive stability studies, anticipate potential degradation pathways, and develop validated, stability-indicating analytical methods.

Introduction to this compound: A Stability Perspective

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1][2] The molecule's structure, featuring a saturated heterocyclic ring, a tertiary amine, and a secondary amide, presents several key areas of interest for stability assessment. The piperidine ring itself is generally stable; however, the exocyclic amide bond is susceptible to hydrolysis under certain conditions.[3][4] The presence of the hydrochloride salt can influence the compound's hygroscopicity and solid-state stability. A thorough investigation into its thermal stability is critical for defining appropriate manufacturing, storage, and handling conditions.[5][6]

Key Structural Features Influencing Stability:

-

Piperidine Ring: A six-membered saturated heterocycle, generally considered chemically robust.[3]

-

Tertiary Amine (N-ethyl group): Can be susceptible to oxidation.

-

Carboxamide Moiety: The amide bond is a potential site for hydrolysis, particularly at non-neutral pH.

-

Hydrochloride Salt: Influences solubility, hygroscopicity, and solid-state properties.

Foundational Thermal Analysis: Characterizing the Intrinsic Stability

Before initiating forced degradation studies, a baseline understanding of the material's thermal properties must be established. This is accomplished through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 30 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter.

Interpretation of Results: A sharp, single-step weight loss typically indicates a clean decomposition process. Multiple steps in the TGA curve may suggest a more complex degradation pathway with the formation of thermally stable intermediates.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Objective: To identify melting point, phase transitions, and potential polymorphic forms.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Perform a second heating cycle under the same conditions as the first.

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified.

Interpretation of Results: The melting point is a critical indicator of purity. The presence of multiple endotherms or exotherms may suggest polymorphism or degradation. The second heating cycle is crucial for identifying glass transitions and understanding the behavior of the material after melting.

Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation profile.[7][8] These studies are intentionally aggressive to generate degradation products in a shortened timeframe, providing invaluable insights into potential degradation pathways and aiding in the development of stability-indicating analytical methods.[5][6][9]

Experimental Workflow for Forced Degradation

Sources

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijsdr.org [ijsdr.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. researchgate.net [researchgate.net]

N-ethylpiperidine-4-carboxamide hydrochloride as a building block in chemical synthesis

An In-Depth Technical Guide to N-ethylpiperidine-4-carboxamide Hydrochloride: A Versatile Building Block in Modern Chemical Synthesis

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in pharmaceuticals and naturally occurring alkaloids stems from its unique combination of properties: a rigid, chair-like conformation that reduces conformational flexibility, and a basic nitrogen atom that is often crucial for target engagement and favorable pharmacokinetic properties. The strategic functionalization of the piperidine scaffold at various positions allows for the precise tuning of a molecule's biological activity, solubility, and metabolic stability.[2][3]

Among the vast landscape of piperidine derivatives, those functionalized at the N1 and C4 positions are particularly significant. N-substitution directly influences the basicity and lipophilicity of the molecule, while the C4 position provides a vector for introducing diverse pharmacophoric elements. This compound emerges as a particularly valuable building block, offering a pre-functionalized and synthetically tractable scaffold. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of complex, biologically active molecules.

Core Synthesis Strategies for N-Alkylpiperidine-4-carboxamides

The synthesis of this compound can be approached through several strategic pathways, typically involving the sequential or convergent assembly of the core structure. The choice of route is often dictated by the availability of starting materials, desired scale, and the need for specific stereochemical control.

Synthetic Pathway Overview

The following diagram illustrates a common and logical synthetic approach starting from a commercially available piperidine precursor.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Alkylation and Amidation

This protocol describes a representative lab-scale synthesis starting from ethyl piperidine-4-carboxylate. The methodology is based on well-established procedures for N-alkylation and amide bond formation.[4][5][6]

Step 1: N-Ethylation of Ethyl Piperidine-4-carboxylate

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (2.5 eq).

-

Add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude ethyl 1-ethylpiperidine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Saponification to 1-Ethylpiperidine-4-carboxylic Acid

-

Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF/water (2:1, 15 mL/g).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1N HCl.

-

The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-ethylpiperidine-4-carboxylic acid.

Step 3: Amide Formation

-

Dissolve 1-ethylpiperidine-4-carboxylic acid (1.0 eq) in DMF (10 mL/g).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (1.5 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction at room temperature for 18-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-ethylpiperidine-4-carboxamide.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude N-ethylpiperidine-4-carboxamide in a minimal amount of ethyl acetate or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate. Stir the resulting slurry for 1-2 hours.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Physicochemical and Structural Data

The hydrochloride salt form of N-ethylpiperidine-4-carboxamide enhances its stability and aqueous solubility, making it convenient for storage and for use in aqueous reaction media or biological assays.

| Property | Value | Source |

| CAS Number | 120569-42-2 | Varies by supplier |

| Molecular Formula | C₈H₁₇ClN₂O | ChemScene[7] |

| Molecular Weight | 207.70 g/mol | ChemScene[7] |

| Predicted XlogP | -0.1 | PubChem[8] |

| Appearance | White to off-white solid | General Supplier Data |

| SMILES (as HCl) | CCNC(=O)C1CCN(CC1)CC.Cl | Inferred |

Applications as a Core Building Block in Drug Development

The true utility of N-ethylpiperidine-4-carboxamide lies in its role as a versatile intermediate for constructing more complex molecular architectures. The N-ethyl group provides a specific lipophilic and steric profile, while the carboxamide offers a robust hydrogen bonding motif. The piperidine nitrogen, after neutralization of the hydrochloride salt, serves as a nucleophilic handle for further elaboration.

Logical Flow from Building Block to Drug Candidate

The following diagram illustrates how this building block can be integrated into a drug discovery workflow, for instance, in the synthesis of a novel kinase inhibitor.

Caption: Integration of the building block into a drug discovery project.

Case Studies in Medicinal Chemistry

While direct examples for the title compound are sparse, the broader class of N-substituted piperidine-4-carboxamides features prominently in several therapeutic areas:

-

CCR5 Inhibitors: In the development of anti-HIV agents, the piperidine-4-carboxamide core is used to orient substituents that interact with the CCR5 receptor, preventing viral entry. The N-substituent is critical for tuning binding affinity and pharmacokinetic properties.[9]

-

Renin Inhibitors: For hypertension, complex molecules have been designed where a substituted piperidine acts as a central scaffold. Amide functionalities at the C4 position often form key hydrogen bonds within the enzyme's active site.[4]

-

Carbonic Anhydrase Inhibitors: The piperidine ring can serve as a linker between a primary sulfonamide group (which binds to the zinc ion in the active site) and a "tail" portion of the inhibitor that confers selectivity for different carbonic anhydrase isoforms.[5]

-

5-alpha Reductase Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated for their ability to inhibit 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions.[10]

In each of these cases, the N-ethylpiperidine-4-carboxamide scaffold provides a reliable framework. The N-ethyl group can enhance metabolic stability compared to an N-methyl group (which is more prone to N-demethylation) and improve cell permeability, while the carboxamide provides a stable, polar interaction point.

Downstream Protocol: Buchwald-Hartwig Amination

A common downstream application for this building block involves coupling the piperidine nitrogen to an aromatic system. The following protocol outlines a typical Buchwald-Hartwig amination reaction.

Objective: To couple N-ethylpiperidine-4-carboxamide with 4-bromotoluene.

-

Neutralization: In a flask, suspend this compound (1.2 eq) in toluene. Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and use the toluene solution directly.

-

Reaction Setup: To a separate oven-dried flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add the toluene solution of the free-based N-ethylpiperidine-4-carboxamide from Step 1.

-

Add 4-bromotoluene (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100°C and stir for 8-12 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature and quench by adding water. Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired product, 1-(4-methylphenyl)-N-ethylpiperidine-4-carboxamide.

Conclusion and Future Perspectives

This compound is a highly valuable, yet perhaps underutilized, building block in chemical synthesis. Its structure combines several key features beneficial for drug discovery: a conformationally restricted piperidine core, an N-ethyl group for modulating physicochemical properties, and a C4-carboxamide for strong hydrogen bonding interactions. The synthetic routes to this compound are straightforward and rely on robust, well-understood chemical transformations.

As medicinal chemists continue to explore novel chemical space, the strategic use of pre-functionalized and versatile building blocks like this compound will be paramount. It offers a reliable and efficient entry point into a class of compounds with proven biological relevance, enabling the rapid generation of diverse chemical libraries and accelerating the journey from initial hit to clinical candidate.

References

-

Mavrov, I., Mokhir, A., Gessner, R., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

-

Maibaum, J., et al. (2013). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7906. [Link]

-

Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]

-

Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 58B(3), 384-390. [Link]

- Google Patents. (2009).

-

Zhu, E., et al. (2015). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 95, 254-63. [Link]

-

PubChem. This compound. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Pharma Focus Asia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses Procedure. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]